An In-depth Technical Guide to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
An In-depth Technical Guide to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a fluorinated aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique structural features, combining a reactive chloromethyl group with a stable 2,2-difluorobenzodioxole moiety, make it a valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, tailored for professionals in research and development. While experimental data on some properties remain limited, this document consolidates available information from computational models, patent literature, and analogous compounds to serve as a foundational resource.
Physicochemical Properties
Table 1: Physicochemical Properties of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
| Property | Value | Source |
| IUPAC Name | 5-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | PubChem[1] |
| CAS Number | 476473-97-9 | Guidechem[2], PubChem[1] |
| Molecular Formula | C₈H₅ClF₂O₂ | PubChem[1] |
| Molecular Weight | 206.57 g/mol | PubChem[1] |
| XLogP3 (Computed) | 3.1 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 18.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | PubChem[1] |
Synthesis
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] Patent literature outlines a general synthetic pathway for its preparation.
Synthetic Pathway
The synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole can be achieved from the commercially available 2,2-difluorobenzo[d][1][2]dioxole-5-carboxylic acid. The general two-step process involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by chlorination.
Caption: General synthetic route to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Experimental Protocol (General)
While a detailed, publicly available experimental protocol with specific reagent quantities and reaction conditions is scarce, the following outlines the general procedures based on established chemical transformations.
Step 1: Reduction of 2,2-difluorobenzo[d][1][2]dioxole-5-carboxylic acid
The carboxylic acid starting material is reduced to (2,2-difluorobenzo[d][1][2]dioxol-5-yl)methanol. This transformation is typically achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The reaction is generally performed at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature. A standard aqueous workup is required to quench the excess reducing agent and isolate the alcohol product.
Step 2: Chlorination of (2,2-difluorobenzo[d][1][2]dioxol-5-yl)methanol
The resulting alcohol is then converted to the target compound, 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole. A common method for this chlorination is the use of thionyl chloride (SOCl₂), often in the presence of a small amount of a tertiary amine base like pyridine or triethylamine to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene. Purification of the final product is generally achieved through column chromatography or distillation.
Caption: A generalized experimental workflow for the synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Spectral Data
While full spectral data sets are not widely published, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.[4] The expected spectral features are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the chloromethyl group. The three aromatic protons on the benzodioxole ring will likely appear as complex multiplets in the aromatic region (δ 7.0-7.5 ppm). The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet further downfield than a typical methyl group, likely in the range of δ 4.5-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework. The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the chloromethyl group is expected in the range of δ 45-50 ppm. The aromatic carbons will appear between δ 110-150 ppm, and the quaternary carbon of the difluoromethylene group (-CF₂-) will be observed further downfield, likely above δ 120 ppm, and will exhibit coupling with the fluorine atoms.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 208 with an intensity of approximately one-third of the molecular ion peak is expected. Common fragmentation patterns would likely involve the loss of a chlorine atom (M-35) or the chloromethyl group (M-49).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
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C-H stretching (aromatic): ~3030-3100 cm⁻¹
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C-H stretching (aliphatic, -CH₂Cl): ~2850-3000 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-O stretching (ether): ~1000-1300 cm⁻¹
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C-F stretching: ~1000-1200 cm⁻¹ (strong)
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C-Cl stretching: ~600-800 cm⁻¹
Reactivity and Stability
The reactivity of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is dominated by the chloromethyl group, which is a good electrophilic site susceptible to nucleophilic substitution reactions. This makes the compound a useful building block for introducing the 2,2-difluorobenzodioxole moiety into various molecules.
The 2,2-difluorobenzodioxole ring system is generally stable under a range of reaction conditions. It is important to store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Safety and Handling
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5] It may cause serious eye irritation and is suspected of causing cancer.[5]
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Precautions: Obtain special instructions before use.[5] Do not handle until all safety precautions have been read and understood. Use only outdoors or in a well-ventilated area.[5] Wear protective gloves, protective clothing, and eye/face protection.[5] Avoid breathing mist, vapors, or spray.[5]
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Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
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Storage: Store in a well-ventilated place. Keep the container tightly closed.
Applications in Research and Development
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3] Its utility stems from the ability to introduce the 2,2-difluorobenzodioxole scaffold, which can impart desirable properties such as increased metabolic stability and altered lipophilicity to the final molecule. The benzodioxole ring system is a structural motif found in numerous biologically active compounds.[6][7]
Conclusion
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a valuable and versatile building block for chemical synthesis. This guide has summarized the available information on its physicochemical properties, synthesis, spectral characteristics, and handling. While there are gaps in the experimentally determined data, the provided information serves as a useful starting point for researchers and developers working with this compound. Further experimental studies are warranted to fully characterize its properties and expand its applications.
References
- 1. 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole | C8H5ClF2O2 | CID 21992809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole [myskinrecipes.com]
- 4. 476473-97-9|5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole|BLD Pharm [bldpharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
